
Peplomycin
Description
Peplomycin is a potent anticancer drug that belongs to the bleomycin family of antibiotics. It is a glycopeptide compound that has been extensively studied for its anticancer properties. This compound is primarily used in the treatment of testicular cancer, ovarian cancer, and head and neck cancer.
Scientific Research Applications
1. Immunocytochemical Studies in Kidney Toxicity
Peplomycin (PEP), an anti-tumor antibiotic, has been used in the study of renal toxicity. Using monoclonal antibodies, researchers developed an immunocytochemical method for detecting the uptake of PEP in rat kidneys. This study showed that PEP is taken up by proximal tubule cells and localizes in lysosomes. The patterns of PEP distribution in kidney cells suggest involvement of organic cation transporters and bleomycin hydrolase in the entrance and/or disappearance of PEP in these cells (Fujiwara et al., 2010).
2. Anticancer Effects on Various Cancers
- PEP has been investigated for its anticancer effects on advanced and recurrent breast cancer, with some patients showing a decrease in tumor volume (Nakanishi et al., 1984).
- The effectiveness of PEP in treating esophageal cancer has been explored, where PEP was administered intravenously or via a catheter inserted into the subclavian artery (Hirai et al., 1982).
3. DNA Damage and Repair Studies
PEP's ability to induce DNA damage and the subsequent repair processes have been studied. Research indicates that PEP-induced DNA damage requires iron and can be repaired by cellular enzymes. This has implications for understanding the mechanisms of action of antitumor antibiotics at the molecular level (Zhang et al., 1991).
4. Immunomodulatory Effects
A study on cutaneous squamous cell carcinoma showed that PEP has immunomodulatory effects, such as decreasing immunosuppressive cells and increasing cytotoxic T lymphocytes at tumor sites. This suggests that PEP not only has direct antitumor effects but also modulates the tumor microenvironment to enhance immune responses against cancer (Fujimura et al., 2015).
5. Transport Mechanisms in Cancer Cells
Research on the transport of PEP in cancer cells has provided insights into its cellular uptake. For instance, cobalt ions have been found to enhance the uptake of PEP in cultured mouse leukemic cells, suggesting specific transport mechanisms for PEP into cancer cells (Uehara et al., 1982).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGFXOHTOXMQP-GFAGFCTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70384-29-1 (sulfate (1:1) salt) | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701024414 | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68247-85-8 | |
| Record name | Peplomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68247-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peplomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPLOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56H9L80NIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Peplomycin?
A1: this compound exerts its antitumor effect primarily by causing DNA damage. [, , ] It binds to DNA and, in the presence of oxygen and metal ions like iron, generates reactive oxygen species. [] These reactive species cause single- and double-strand breaks in DNA, ultimately leading to cell death. [, , ]
Q2: How does this compound's interaction with DNA differ in cancerous versus normal cells?
A2: Research suggests that this compound exhibits some selectivity towards cancerous cells. [] While the exact mechanism underlying this selectivity remains unclear, studies have shown that this compound more potently inhibits DNA polymerase alpha and DNA ligase in leukemic cells compared to normal lymphocytes and thymocytes. [] This suggests potential differences in drug uptake, metabolism, or DNA repair mechanisms between cancerous and normal cells.
Q3: Does this compound induce apoptosis in cancer cells?
A3: While this compound primarily induces cell death through DNA damage, studies using oral squamous cell carcinoma cell lines have shown that it only slightly modifies the activity of caspases 3, 8, and 9, key enzymes involved in apoptosis. [] Electron microscopy studies revealed that this compound treatment led to mitochondrial vacuolation and enlargement of the endoplasmic reticulum in these cells, suggesting alternative cell death pathways might be involved. []
Q4: What is the molecular structure of this compound?
A5: While the provided research articles don’t explicitly state the molecular formula and weight of this compound, they highlight its structural similarity to Bleomycin. [, ] this compound is a derivative of Bleomycin, differing primarily in the terminal amine side chain. [] This structural modification contributes to this compound's unique pharmacological properties.
Q5: What formulation strategies have been explored to improve this compound delivery?
A7: Several studies highlight the potential of using activated carbon particles as a carrier for this compound. [, , , ] This formulation, known as PEP-CH, has demonstrated reduced pulmonary toxicity compared to traditional this compound solutions. [] Furthermore, PEP-CH showed enhanced anti-cancer efficacy against lymph node metastasis in mice, suggesting its potential for targeted drug delivery. [, ]
Q6: What is the pharmacokinetic profile of this compound?
A8: Research indicates that this compound, like Bleomycin, concentrates in certain tissues, such as the skin and lungs. [] This is thought to be due to low activity of the this compound-inactivating enzyme, Bleomycin hydrolase, in these tissues. [, ] Studies using continuous subcutaneous infusion of this compound in patients with cervical cancer demonstrated that this compound concentrations in tumor tissue were higher than in normal cervical tissue. [] The concentration in lymph nodes was found to be equal to or higher than in serum. []
Q7: What is the evidence for this compound's efficacy in preclinical and clinical settings?
A9: this compound has shown promising antitumor activity in both preclinical and clinical studies. In a rat model of tongue carcinoma, this compound demonstrated a 25.5% effective rate based on tumor reduction. [] Clinically, this compound has been investigated in various cancers, including oral squamous cell carcinoma, penile carcinoma, and prostate cancer. [, , ]
Q8: Does this compound induce drug resistance?
A10: While not extensively discussed in the provided research, the development of resistance to this compound is a possibility, as observed with other chemotherapeutic agents. One study reported complete inhibition of melanoma tumor growth when combining hyperthermia with a low dose of this compound, even in a melanoma type resistant to a higher dose of this compound alone. [] This highlights the potential of combination therapies in overcoming resistance mechanisms.
Q9: Are there biomarkers to predict this compound efficacy or monitor treatment response?
A12: Research has explored the use of squamous cell carcinoma antigen (SCC), also known as TA-4, as a potential biomarker for this compound treatment response. [] In vitro and in vivo studies using a uterine cervical cancer cell line showed that this compound treatment increased SCC production. [] This suggests that monitoring SCC levels could potentially help assess treatment efficacy.
Q10: What analytical methods are employed to study this compound?
A13: Various analytical techniques have been employed to study this compound, including high-performance liquid chromatography (HPLC) for quantifying the drug in biological samples. [, ] Additionally, 13C NMR spectroscopy has been used for structural characterization of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



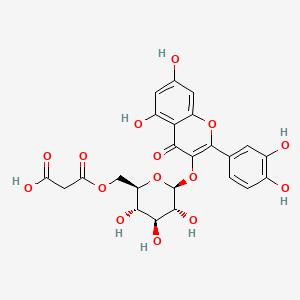

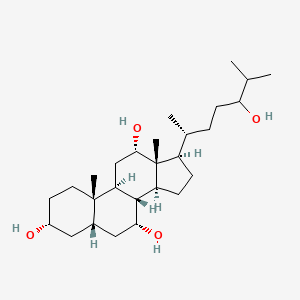
![[1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]-[4-(1-piperidinyl)-1-piperidinyl]methanone](/img/structure/B1231014.png)
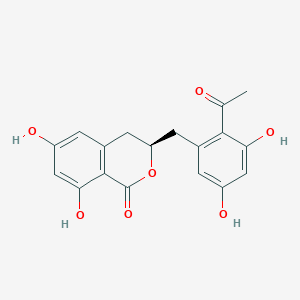

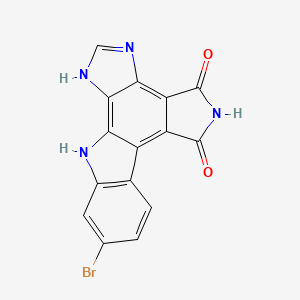
![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
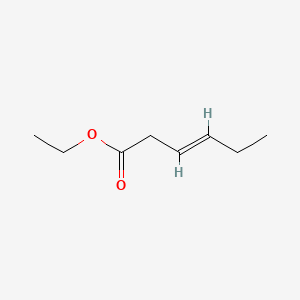
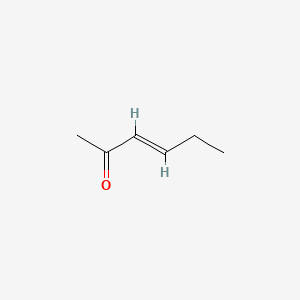
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)
